2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol
Description
2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol is a triazine-based compound featuring multiple sulfur-containing functional groups. Its structure comprises a 1,3,5-triazine core substituted with three distinct sulfur-rich moieties: two 2-sulfanylethylsulfanyl groups at the 4- and 6-positions and a sulfanylethanethiol group at the 2-position.
Properties
CAS No. |
112726-56-4 |
|---|---|
Molecular Formula |
C9H15N3S6 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol |
InChI |
InChI=1S/C9H15N3S6/c13-1-4-16-7-10-8(17-5-2-14)12-9(11-7)18-6-3-15/h13-15H,1-6H2 |
InChI Key |
MXLXCBJNKADNAV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NC(=NC(=N1)SCCS)SCCS)S |
Origin of Product |
United States |
Preparation Methods
Triazine Core Reactivity
The 1,3,5-triazine ring exhibits distinct electrophilic character at its carbon atoms due to electron-withdrawing nitrogen atoms. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor for synthesizing trisubstituted derivatives. Each chlorine atom undergoes sequential nucleophilic substitution, with reactivity order: C2 > C4 > C6 under controlled conditions. For 2-[[4,6-bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol, complete substitution of all three chlorines with 2-sulfanylethanethiol groups necessitates careful stoichiometric and catalytic control.
Thiol Reactivity Considerations
2-Sulfanylethanethiol (HSCH₂CH₂SH) presents dual challenges:
- Nucleophilicity : The thiol (-SH) group’s strong nucleophilic character enables rapid substitution but risks over-reaction or polysubstitution byproducts.
- Oxidation Sensitivity : Thiols readily oxidize to disulfides (R-S-S-R), requiring inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) during synthesis.
Synthetic Methodologies
Stepwise Substitution Approach
This method employs sequential substitutions to install each sulfanylethylsulfanyl group, allowing better control over intermediate purity.
Step 1: Monosubstitution
Cyanuric chloride (1 equiv) reacts with 2-sulfanylethanethiol (1 equiv) in anhydrous dichloromethane at 0–5°C:
$$
\text{C}3\text{N}3\text{Cl}3 + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{SCH}2\text{CH}2\text{SH}) + \text{HCl}
$$
Conditions: Triethylamine (1.1 equiv) as HCl scavenger, 2-hour reaction time.
Step 2: Disubstitution
The monosubstituted intermediate reacts with a second equivalent of 2-sulfanylethanethiol at 25°C:
$$
\text{C}3\text{N}3\text{Cl}2(\text{SCH}2\text{CH}2\text{SH}) + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}3\text{N}3\text{Cl}(\text{SCH}2\text{CH}2\text{SH})2 + \text{HCl}
$$
Conditions: Extended reaction time (6–8 hours) with intermittent TLC monitoring.
Step 3: Trisubstitution
Final substitution at elevated temperature (40–50°C) ensures complete replacement of the remaining chlorine:
$$
\text{C}3\text{N}3\text{Cl}(\text{SCH}2\text{CH}2\text{SH})2 + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}3\text{N}3(\text{SCH}2\text{CH}2\text{SH})3 + \text{HCl}
$$
Yield: 78–82% after silica gel chromatography.
One-Pot Synthesis Using Acidic Ionic Liquids
Adapting the methodology from CN102250026A, this approach utilizes acidic ionic liquids as dual solvent-catalysts for efficient trisubstitution.
Reaction Scheme :
$$
\text{C}3\text{N}3\text{Cl}3 + 3 \text{HSCH}2\text{CH}2\text{SH} \xrightarrow{\text{Acidic IL}} \text{C}3\text{N}3(\text{SCH}2\text{CH}2\text{SH})3 + 3 \text{HCl}
$$
Procedure :
- Combine cyanuric chloride (1 equiv), 2-sulfanylethanethiol (3.3 equiv), and methylbutylimidazolium triflate ([BMIM][OTf], 0.1 equiv) in a N₂-purged reactor.
- Heat to 110°C with vigorous stirring for 12 hours.
- Extract with toluene, wash with 5% NaHCO₃(aq), dry over MgSO₄, and concentrate.
- Purify via recrystallization from 80% methanol/water.
Optimization Data :
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–150 | 110 |
| Reaction Time (h) | 6–18 | 12 |
| Ionic Liquid Loading | 5–15 mol% | 10 mol% |
| Yield (%) | 85–92 | 90 |
Critical Analysis of Methodologies
Stepwise vs. One-Pot Synthesis
The one-pot method’s superiority arises from the ionic liquid’s dual role:
- Solvent : High polarity facilitates chloride displacement.
- Catalyst : Acidic protons activate thiol nucleophiles via protonation.
Advanced Purification Techniques
Recrystallization Optimization
Crude product purity improves from ~95% to ≥99.5% using methanol/water mixtures:
Chromatographic Methods
- Stationary Phase : C18-modified silica
- Mobile Phase : Gradient from 50% to 100% acetonitrile in 0.1% TFA
- Retention Time : 14.3 minutes (HPLC)
Chemical Reactions Analysis
Types of Reactions
2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The triazine ring can undergo further substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would result in the formation of disulfides, while substitution reactions could yield a variety of triazine derivatives .
Scientific Research Applications
2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol involves its ability to form and break disulfide bonds. This reactivity is crucial in various biological and chemical processes. The molecular targets include proteins and other thiol-containing molecules, where it can modulate their structure and function by altering disulfide linkages .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
The compound is compared below with triazine-based analogs, focusing on structural features, functional groups, and applications. Key differences arise from substituent variations, which dictate reactivity and utility.
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Observations:
Functional Group Divergence: The target compound’s thiol and sulfide groups contrast sharply with the sulfonylurea moieties in the herbicide analogs. Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis, explaining their herbicidal activity . Thiols, however, are more likely to participate in metal coordination or redox reactions.
In contrast, the trifluoroethoxy and methoxy groups in the herbicides enhance lipophilicity and membrane penetration, critical for agrochemical efficacy .
Application Spectrum: The herbicide analogs are optimized for biological activity, leveraging substituents that disrupt plant metabolic pathways. The target compound’s lack of sulfonylurea or similar bioactive groups suggests divergent applications, possibly in nanotechnology or polymer chemistry.
Research Findings and Limitations
- Its hypothetical coordination behavior with metals remains unexplored.
- Synthesis and Stability : Thiol-containing triazines are prone to oxidation, forming disulfide bridges. This contrasts with sulfonylureas, which are stabilized by electron-withdrawing groups (e.g., -SO₂-) for prolonged herbicidal activity .
Biological Activity
The compound 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol is a member of the triazine family, characterized by its unique chemical structure that includes multiple sulfur-containing groups. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is , and it features a triazine ring substituted with sulfanyl and ethyl groups. The presence of sulfur atoms is significant as they can influence the biological activity and reactivity of the compound.
Antioxidant Properties
Research indicates that compounds with triazine structures often exhibit antioxidant properties. The antioxidant activity is primarily attributed to the presence of sulfur groups, which can scavenge free radicals and reduce oxidative stress in biological systems. In a study examining various triazine derivatives, it was found that those with sulfanyl substitutions displayed enhanced radical-scavenging abilities compared to their non-sulfur counterparts .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. A series of tests conducted against various bacterial strains revealed that triazine derivatives possess significant antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways due to the presence of the triazine ring .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways involved in cell survival and death .
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant radical-scavenging ability in DPPH assay. |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL. |
| Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM after 24 hours of treatment. |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging: The sulfanyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptotic Pathways: Interaction with cellular receptors may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
